2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-3-4-12(11(2)7-10)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPIJNIKWYCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonation of 2,4-Dimethylbenzene
2,4-Dimethylbenzene is sulfonated using chlorosulfonic acid or fuming sulfuric acid to yield 2,4-dimethylbenzenesulfonic acid. This reaction typically occurs under reflux conditions with controlled stoichiometry.
Reaction Scheme :
Step 2: Conversion to Sulfonamide
The sulfonic acid is treated with ammonia or an amine under basic conditions to form the sulfonamide. For example:
Functionalization of the Sulfonamide Nitrogen
The sulfonamide’s nitrogen is alkylated to introduce the ethyl-triazole moiety.
Step 1: Alkylation with Ethyl Bromide
The sulfonamide’s amine is treated with ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to form N-ethyl-2,4-dimethylbenzenesulfonamide .
Reaction Conditions :
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl bromide | K₂CO₃ | DMF | 80–100°C | 70–85% |
Step 2: Triazole Formation
The ethyl group is functionalized to attach the 1H-1,2,4-triazole. This step depends on the triazole synthesis method.
Synthesis of the 1H-1,2,4-Triazole Moiety
The triazole ring is synthesized via methods described in patents and literature. Key approaches include:
Method A: Formamide-Hydrazine Condensation
High-temperature reaction of formamide with hydrazine hydrate yields 1H-1,2,4-triazole.
Reaction Scheme :
Key Data :
| Molar Ratio (Formamide:Hydrazine) | Temperature | Yield | Purity |
|---|---|---|---|
| 4:1 | 170°C | 92–98% | 94–98% |
Method B: Formic Ester-Ammonium Salt Route
Formic esters (e.g., methyl formate) react with hydrazine hydrate and ammonium salts (e.g., NH₄Cl) under pressurized conditions.
Reaction Scheme :
Key Data :
| Formic Ester | Ammonium Salt | Temperature | Yield |
|---|---|---|---|
| Methyl formate | NH₄Cl | 120–130°C | 80–90% |
Coupling the Triazole to the Sulfonamide
The triazole is attached to the ethyl group via nucleophilic substitution or alkylation.
Approach 1: Alkylation of Triazole
1H-1,2,4-Triazole reacts with ethyl bromide under basic conditions to form N-ethyl-1H-1,2,4-triazole , which is then coupled to the sulfonamide.
Reaction Scheme :
Approach 2: Direct Coupling
The sulfonamide’s ethyl group is brominated, and the triazole’s nitrogen displaces the bromide.
Reaction Scheme :
Purification and Characterization
The final product is purified via recrystallization (e.g., ethanol) and characterized using NMR, FTIR, and mass spectrometry.
Key Spectral Data :
| Technique | Signal (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 2.6–2.8 (m, CH₂) | Ethyl group |
| 4.5 (m, CH-N) | Ethyl-triazole linkage | |
| FTIR | 1160–1332 cm⁻¹ | S=O stretching |
Challenges and Optimization
-
Steric Hindrance : The 2,4-dimethyl groups may hinder alkylation efficiency.
-
Triazole Purity : High-temperature methods (e.g., formamide-hydrazine) require careful isolation to avoid decomposition.
Alternative Routes
One-Pot Synthesis
Combine sulfonation, alkylation, and triazole formation in a single reaction vessel. This reduces intermediate purification steps but may lower yields.
Catalytic Methods
Use acidic ion-exchange resins (e.g., Amberlyst 15) to catalyze triazole synthesis, enhancing efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Formamide-Hydrazine Condensation | High purity, scalable | High energy, byproduct removal | 92–98% |
| Formic Ester-Ammonium Salt | Lower temperature, eco-friendly | Moderate yields | 80–90% |
| Alkylation of Triazole | Direct coupling, fewer steps | Requires triazole pre-synthesis | 70–85% |
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
- 3,4-Dimethyl-N-[2-(1H-1,2,4-Triazol-1-yl)ethyl]benzenesulfonamide (CAS: 942033-86-5): Molecular Formula: C₁₂H₁₆N₄O₂S. Molecular Weight: 280.35 g/mol. Key Difference: The methyl groups are positioned at the 3,4-positions of the benzene ring instead of 2,4.
4-Chloro-N-[2-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide (CAS: 879055-79-5):
Heterocyclic Modifications
Compounds with alternative heterocycles attached to the sulfonamide nitrogen demonstrate divergent biological profiles:
- N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2,3-dichlorobenzenesulfonamide (Compound 15, ): Molecular Formula: C₁₄H₁₁Cl₂N₄O₂S.
Solubility and Physicochemical Properties
- 4-Amino-N-1H-1,2,4-Triazol-3-yl-benzenesulfonamide (): Solubility: The amino group at the 4-position increases water solubility compared to dimethyl-substituted analogs. This highlights how electron-donating groups (e.g., -NH₂) versus electron-withdrawing groups (e.g., -SO₂NH-) modulate solubility .
Data Tables
Table 1: Structural and Molecular Comparisons
Biological Activity
2,4-Dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 298.37 g/mol
The presence of the triazole ring is significant as it is known for its role in various biological activities, particularly in antifungal and anticancer applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, including those related to cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Activity Type | Target Cells/Organisms | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (breast cancer) | 15.63 | |
| Antifungal Activity | Candida spp. | 10.0 | |
| Enzyme Inhibition | Human Carbonic Anhydrase IX | 0.89 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
- Antifungal Activity : Research has shown that this compound effectively inhibits the growth of Candida species, with an IC50 value indicating potent antifungal properties. This suggests potential applications in treating fungal infections .
- Enzyme Inhibition : In vitro studies revealed that the compound selectively inhibits human carbonic anhydrase IX at nanomolar concentrations, indicating its potential as a therapeutic agent in cancer treatment by targeting tumor-associated enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
